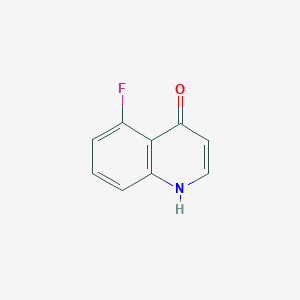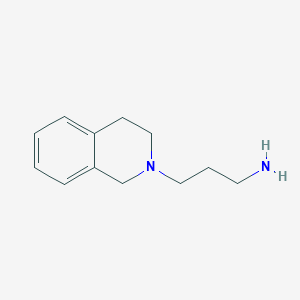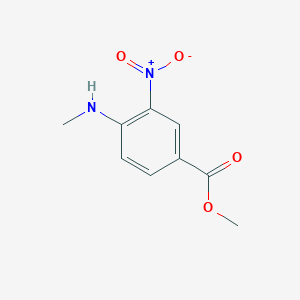
5-Fluoroquinolin-4-OL
描述
5-Fluoroquinolin-4-OL is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
作用机制
Target of Action
5-Fluoroquinolin-4-OL, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for replication in bacteria, making it an ideal target for antibacterial drugs .
Mode of Action
The compound interacts with its target by inhibiting the DNA-gyrase, thereby preventing bacterial DNA replication . This inhibition occurs as the compound forms a ternary complex with the DNA molecule and the gyrase, blocking the progression of the DNA replication fork .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This inhibition disrupts the entire replication process, leading to the death of the bacterial cell .
Pharmacokinetics
Fluoroquinolones, including this compound, are known for their favorable pharmacokinetic profiles . They have high oral bioavailability, meaning they can be effectively absorbed when taken by mouth . They also have a large volume of distribution, indicating that they can reach high concentrations in tissues . .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication, leading to the death of bacterial cells . This makes it effective as an antibacterial drug .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of metal ions can form complexes with fluoroquinolones, which may affect their activity .
生化分析
Biochemical Properties
5-Fluoroquinolin-4-OL plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, this compound can form complexes with metal ions, further modulating its biochemical interactions .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound inhibits DNA synthesis by targeting DNA gyrase, leading to the accumulation of DNA breaks and ultimately cell death . In mammalian cells, it can affect mitochondrial function and induce oxidative stress, impacting cellular metabolism and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of DNA gyrase and topoisomerase IV, preventing these enzymes from performing their essential functions in DNA replication and transcription . This binding leads to the stabilization of the enzyme-DNA complex, resulting in the accumulation of DNA breaks and inhibition of cell division. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of DNA synthesis and prolonged oxidative stress
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, leading to bacterial cell death . At higher doses, this compound can cause toxic effects, including damage to mammalian cells and tissues . These adverse effects are dose-dependent and can include oxidative stress, mitochondrial dysfunction, and apoptosis. Understanding the dosage effects is essential for optimizing the therapeutic use of this compound and minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . These interactions highlight the importance of understanding the metabolic pathways of this compound for its effective use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins and its ability to penetrate biological barriers.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and enzymes involved in DNA replication and transcription . The compound can also be targeted to specific organelles, such as mitochondria, where it induces oxidative stress and affects mitochondrial function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
准备方法
The synthesis of 5-Fluoroquinolin-4-OL involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors, such as 4-fluoroaniline, under specific conditions. The process may involve the use of reagents like 4,5-dichloro-5H-1,2,3-dithiazolium chloride and Meldrum’s acid to form intermediate compounds, which are then transformed into the desired quinoline derivative . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
5-Fluoroquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: These reactions involve the use of palladium-catalyzed cross-coupling techniques, such as Suzuki-Miyaura coupling, to introduce various substituents onto the quinoline ring.
科学研究应用
5-Fluoroquinolin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits significant biological activity, making it a useful tool in studying enzyme inhibition and other biochemical processes.
Medicine: Fluorinated quinolines, including this compound, are explored for their potential as antibacterial, antineoplastic, and antiviral agents.
相似化合物的比较
5-Fluoroquinolin-4-OL can be compared with other fluorinated quinolines and quinolones, such as:
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
These compounds share a similar quinoline core structure but differ in their substituents and specific biological activities . The unique incorporation of a fluorine atom in this compound enhances its biological activity and distinguishes it from other non-fluorinated quinolines .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in medicinal chemistry, biology, and other research fields.
属性
IUPAC Name |
5-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLZRUKASGYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429514 | |
| Record name | 5-FLUOROQUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386-68-5 | |
| Record name | 5-FLUOROQUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)




![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)



![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)
